molecular formula C22H26N2O3 B12206628 N-(4-methylphenyl)-2-(7-methyl-3,4,9,10-tetrahydro-2H-[1,4]dioxepino[2,3-g]isoquinolin-8(7H)-yl)acetamide

N-(4-methylphenyl)-2-(7-methyl-3,4,9,10-tetrahydro-2H-[1,4]dioxepino[2,3-g]isoquinolin-8(7H)-yl)acetamide

Cat. No.: B12206628
M. Wt: 366.5 g/mol
InChI Key: PYADRGAWVNDOCF-UHFFFAOYSA-N
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Description

N-(4-methylphenyl)-2-(7-methyl-3,4,9,10-tetrahydro-2H-[1,4]dioxepino[2,3-g]isoquinolin-8(7H)-yl)acetamide is a complex organic compound with a unique structure that includes a dioxepinoisoquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylphenyl)-2-(7-methyl-3,4,9,10-tetrahydro-2H-[1,4]dioxepino[2,3-g]isoquinolin-8(7H)-yl)acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the dioxepinoisoquinoline core: This can be achieved through a series of cyclization reactions.

    Introduction of the acetamide group: This step often involves the reaction of the intermediate with acetic anhydride or acetyl chloride under basic conditions.

    Substitution with the 4-methylphenyl group: This can be done using a Friedel-Crafts alkylation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-methylphenyl)-2-(7-methyl-3,4,9,10-tetrahydro-2H-[1,4]dioxepino[2,3-g]isoquinolin-8(7H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: This can be used to reduce double bonds or other reducible groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens, acids, and bases.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or carbonylated derivatives, while substitution reactions could introduce various functional groups.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it a candidate for drug development.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which N-(4-methylphenyl)-2-(7-methyl-3,4,9,10-tetrahydro-2H-[1,4]dioxepino[2,3-g]isoquinolin-8(7H)-yl)acetamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    N-(4-methylphenyl)-2-(7-methyl-3,4,9,10-tetrahydro-2H-[1,4]dioxepino[2,3-g]isoquinolin-8(7H)-yl)acetamide: is similar to other dioxepinoisoquinoline derivatives.

    4-methylphenyl derivatives: Compounds with similar phenyl substitutions.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its dioxepinoisoquinoline core, which may confer unique chemical and biological properties.

Properties

Molecular Formula

C22H26N2O3

Molecular Weight

366.5 g/mol

IUPAC Name

2-(7-methyl-2,3,4,7,9,10-hexahydro-[1,4]dioxepino[2,3-g]isoquinolin-8-yl)-N-(4-methylphenyl)acetamide

InChI

InChI=1S/C22H26N2O3/c1-15-4-6-18(7-5-15)23-22(25)14-24-9-8-17-12-20-21(13-19(17)16(24)2)27-11-3-10-26-20/h4-7,12-13,16H,3,8-11,14H2,1-2H3,(H,23,25)

InChI Key

PYADRGAWVNDOCF-UHFFFAOYSA-N

Canonical SMILES

CC1C2=CC3=C(C=C2CCN1CC(=O)NC4=CC=C(C=C4)C)OCCCO3

Origin of Product

United States

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